molecular formula C13H8N2O3 B1400975 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1284399-56-9

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1400975
CAS No.: 1284399-56-9
M. Wt: 240.21 g/mol
InChI Key: MXFUVJSPJIKCST-UHFFFAOYSA-N
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Description

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core with a hydroxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of intermediate compounds through electrophilic cyclization reactions. For instance, an iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenyl-pyrazoles can be employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are often applied to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced under specific conditions to yield dihydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydropyridine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with cellular targets such as poly (ADP-ribose) polymerase 1 (PARP-1) and caspase 9. The compound induces apoptosis by activating the apoptotic cascade, leading to cell death . Additionally, it affects the expression levels of proliferating cell nuclear antigen (PCNA), further inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of a hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to induce apoptosis and inhibit cell proliferation sets it apart from other similar compounds.

Properties

IUPAC Name

2-(4-hydroxyphenyl)pyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-9-3-1-8(2-4-9)15-12(17)10-5-6-14-7-11(10)13(15)18/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFUVJSPJIKCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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